

Spectroscopic comparison of "3-Bromo-4-methoxyphenylacetic acid" and its precursors

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Compound of Interest

Compound Name: 3-Bromo-4-methoxyphenylacetic acid

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A Spectroscopic Comparison of 3-Bromo-4-methoxyphenylacetic Acid and Its Precursor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, **3-Bromo-4-methoxyphenylacetic acid**, and its common precursor, 4-methoxyphenylacetic acid. The data presented herein is intended to assist researchers in compound identification, purity assessment, and reaction monitoring during the synthesis of this and related molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3-Bromo-4-methoxyphenylacetic acid** and its precursor, 4-methoxyphenylacetic acid. This data is essential for distinguishing between the two compounds and for confirming the success of the bromination reaction.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound Name	Chemical Shift (δ) ppm
4-Methoxyphenylacetic acid	7.22-7.20 (d, 2H), 6.89-6.87 (d, 2H), 3.81 (s, 3H), 3.60 (s, 2H)
3-Bromo-4-methoxyphenylacetic acid	7.48 (d, 1H), 7.19 (dd, 1H), 6.86 (d, 1H), 3.89 (s, 3H), 3.56 (s, 2H) [1]

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound Name	Chemical Shift (δ) ppm
4-Methoxyphenylacetic acid	178.57, 159.03, 130.60, 125.54, 114.26, 55.44, 40.3
3-Bromo-4-methoxyphenylacetic acid	178.0, 155.5, 134.6, 129.6, 127.0, 112.2, 111.9, 56.5, 39.9 [1]

Table 3: Infrared (IR) Spectroscopy Data

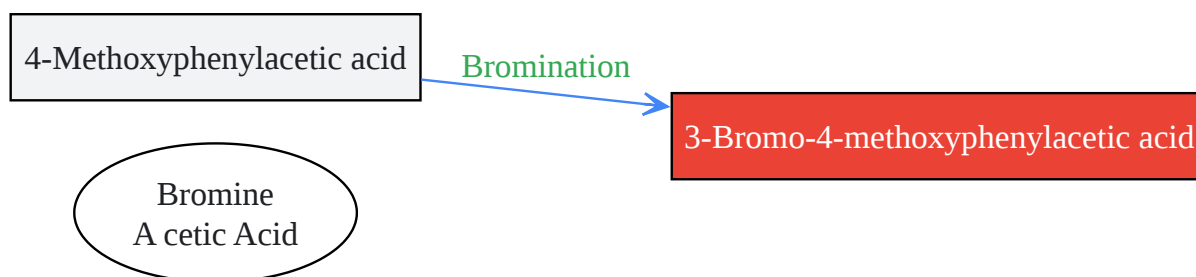
Compound Name	Key Absorptions (cm^{-1})
4-Methoxyphenylacetic acid	Broad O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C-O stretch (ether and acid), aromatic C-H and C=C stretches.
3-Bromo-4-methoxyphenylacetic acid	Broad O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C-O stretch (ether and acid), aromatic C-H and C=C stretches, C-Br stretch.

Table 4: Mass Spectrometry Data

Compound Name	Molecular Ion (m/z) and Key Fragments
4-Methoxyphenylacetic acid	[M] ⁺ at m/z 166. Key fragments may include loss of -COOH and other characteristic cleavages.
3-Bromo-4-methoxyphenylacetic acid	[M] ⁺ showing characteristic isotopic pattern for bromine at m/z 244 and 246. Key fragments often show the loss of the carboxylic acid group.

Synthetic Pathway and Experimental Protocol

The primary route for the synthesis of **3-Bromo-4-methoxyphenylacetic acid** is through the regioselective bromination of its precursor, 4-methoxyphenylacetic acid.



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Caption: Synthetic route from 4-methoxyphenylacetic acid to **3-Bromo-4-methoxyphenylacetic acid**.

Experimental Protocol: Synthesis of 3-Bromo-4-methoxyphenylacetic acid

This protocol is adapted from a published procedure and outlines the regioselective bromination of 4-methoxyphenylacetic acid.^[1]

Materials:

- 4-methoxyphenylacetic acid

- Bromine
- Glacial acetic acid
- Ice-water

Procedure:

- A solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in glacial acetic acid (60 ml) is prepared in a suitable reaction vessel with stirring.
- A solution of bromine (9.62 g, 3.1 ml, 60.2 mmol) in glacial acetic acid (30 ml) is added dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes.
- The reaction mixture is then stirred at room temperature for an additional 60 minutes.
- After the reaction is complete, the mixture is poured into 500 ml of ice-water.
- The resulting pale yellow, turbid mixture is stirred for 10 minutes to allow for complete precipitation of the product.
- The precipitate is collected by filtration and rinsed with three portions of ice-water (10 ml each).
- The collected solid is air-dried for 20 minutes.
- For further purification, the crude product can be recrystallized from hot xylene to yield a white crystalline powder.

This guide provides a foundational set of data and a reliable synthetic method for **3-Bromo-4-methoxyphenylacetic acid**. Researchers are encouraged to consult the cited literature for further details and to perform their own analytical characterization to ensure the identity and purity of their synthesized compounds.

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References

- 1. orgsyn.org [orgsyn.org]
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